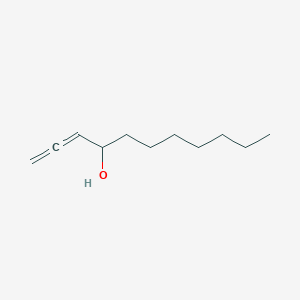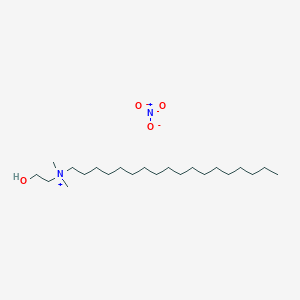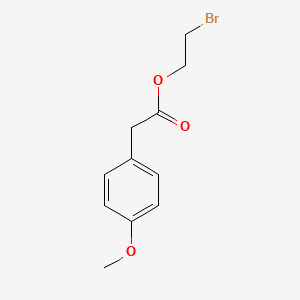
4-(Acetyloxy)benzoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetyloxy)benzoic anhydride is an organic compound that belongs to the class of aromatic acid anhydrides It is derived from benzoic acid and is characterized by the presence of an acetyloxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Acetyloxy)benzoic anhydride can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out by heating the mixture to around 50-60°C for about 15 minutes, followed by cooling and crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetyloxy)benzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-hydroxybenzoic acid and acetic acid.
Esterification: Reacts with alcohols to form esters.
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous conditions, often with a mild acid or base to catalyze the reaction.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Nucleophilic Substitution: Involves nucleophiles like amines, often under mild heating conditions.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Nucleophilic Substitution: Amides and other substituted products.
Wissenschaftliche Forschungsanwendungen
4-(Acetyloxy)benzoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Acetyloxy)benzoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, leading to the formation of new acyl compounds. During these reactions, the leaving group (acetic acid) is removed, and the nucleophile forms a bond with the carbonyl carbon of the anhydride .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Anhydride: Similar structure but lacks the acetyloxy group.
Acetic Anhydride: Contains two acetic acid units instead of benzoic acid derivatives.
4-Hydroxybenzoic Acid: Precursor to 4-(Acetyloxy)benzoic anhydride, lacks the anhydride functionality
Uniqueness
This compound is unique due to the presence of both the acetyloxy group and the anhydride functionality. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
81511-50-4 |
|---|---|
Molekularformel |
C18H14O7 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
(4-acetyloxybenzoyl) 4-acetyloxybenzoate |
InChI |
InChI=1S/C18H14O7/c1-11(19)23-15-7-3-13(4-8-15)17(21)25-18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3 |
InChI-Schlüssel |
ADDPFERCWOYHPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)




![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)





